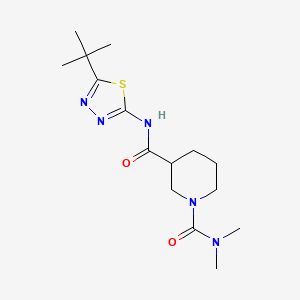![molecular formula C21H31N3O3 B5467320 3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-ethoxybenzyl)-2-piperazinone](/img/structure/B5467320.png)
3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-ethoxybenzyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-ethoxybenzyl)-2-piperazinone, also known as AZP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. AZP is a piperazinone derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-ethoxybenzyl)-2-piperazinone has been studied for its potential applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, this compound has been shown to exhibit anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. In oncology, this compound has been shown to exhibit antitumor effects, making it a potential candidate for the treatment of cancer.
Mecanismo De Acción
The mechanism of action of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-ethoxybenzyl)-2-piperazinone is not fully understood, but it has been suggested that this compound acts on various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. This compound has also been shown to modulate the activity of various enzymes and proteins involved in cellular signaling pathways, which may contribute to its biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including neuroprotection, anxiolysis, antidepressant effects, and antitumor effects. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and apoptosis, which may contribute to its potential applications in the treatment of neurodegenerative diseases. In anxiolysis and antidepressant effects, this compound has been shown to modulate the activity of various neurotransmitter systems in the brain, which may contribute to its potential applications in the treatment of anxiety and depression. In antitumor effects, this compound has been shown to inhibit the growth and proliferation of various cancer cells, which may contribute to its potential applications in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-ethoxybenzyl)-2-piperazinone in lab experiments include its potential applications in various fields of medicine, its ability to exhibit various biochemical and physiological effects, and its relatively low toxicity. The limitations of using this compound in lab experiments include its limited availability, its relatively high cost, and the need for further investigation into its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-ethoxybenzyl)-2-piperazinone, including further investigation into its mechanism of action, potential side effects, and clinical applications. Future research may also focus on the development of new derivatives of this compound with improved pharmacological properties and potential applications in the treatment of various diseases. Additionally, future research may explore the potential applications of this compound in combination with other drugs or therapies for enhanced therapeutic effects.
Métodos De Síntesis
The synthesis method of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-ethoxybenzyl)-2-piperazinone involves the reaction of 4-(4-ethoxybenzyl)piperazine-1-carboxylic acid with azepan-1-amine and acetic anhydride. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
3-[2-(azepan-1-yl)-2-oxoethyl]-4-[(4-ethoxyphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-2-27-18-9-7-17(8-10-18)16-24-14-11-22-21(26)19(24)15-20(25)23-12-5-3-4-6-13-23/h7-10,19H,2-6,11-16H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYVBNURGCRQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5467248.png)
![4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5467263.png)

![N-(2-fluorophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide oxalate](/img/structure/B5467271.png)
![2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5467278.png)
![1-[(1-{[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5467281.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5467285.png)

![mesityl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5467289.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5467292.png)
![1-(3-fluorobenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5467294.png)
![5-chloro-2-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5467300.png)

